Ruthenium(III) acetate
Description
Overview of Ruthenium Coordination Chemistry and its Academic Significance
Ruthenium, a member of the platinum group metals, possesses a remarkably versatile coordination chemistry that has captured the interest of the academic community for decades. researchgate.net A key feature contributing to its significance is the accessibility of a wide range of oxidation states, most commonly Ru(II), Ru(III), and Ru(IV). researchgate.net This electronic flexibility allows ruthenium complexes to participate in a diverse array of chemical reactions, particularly those involving electron transfer.
The octahedral geometry typical of many Ru(II) and Ru(III) complexes provides a scaffold for a vast number of three-dimensional structures, enabling fine-tuning of their steric and electronic properties through ligand modification. researchgate.net This adaptability is a cornerstone of its academic appeal, as it allows researchers to design complexes with specific functionalities. The well-studied coordination and organometallic chemistry of ruthenium has yielded a wide variety of compounds with applications spanning catalysis to materials science and medicine, making it a subject of continuous and intensive research. researchgate.netrsdjournal.org
The Pivotal Role of Ruthenium(III) Complexes in Catalysis and Medicinal Chemistry Research
Ruthenium(III) complexes have emerged as particularly important players in both catalysis and medicinal chemistry, demonstrating significant potential and efficacy in both domains.
In the realm of catalysis , Ru(III) complexes are recognized for their ability to catalyze a wide range of organic transformations. They have proven effective in transfer hydrogenation reactions, particularly for the reduction of ketones. tandfonline.com For instance, Ru(III) Schiff base complexes have shown excellent catalytic performance with high conversion rates. tandfonline.com Research has also highlighted the role of Ru(III) complexes in activating molecular hydrogen cdnsciencepub.com and catalyzing oxidation reactions. grafiati.com Specific examples include the use of Ruthenium(III) acetylacetonate (B107027) for the chemoselective tetrahydropyranylation of alcohols and phenols under solvent-free conditions and the β-alkylation of secondary alcohols with primary alcohols via a hydrogen borrowing pathway. acs.orgresearchgate.net The catalytic utility of these complexes often stems from their ability to cycle between different oxidation states, facilitating substrate activation and product formation.
In medicinal chemistry , Ruthenium(III) complexes are at the forefront of research into non-platinum-based anticancer agents. researchgate.netnih.gov Many Ru(III) compounds are considered prodrugs, which are less reactive in the bloodstream but become activated upon reduction to the more cytotoxic Ru(II) state within the hypoxic environment of tumors. acs.org This "activation by reduction" strategy is a key advantage, potentially leading to higher selectivity for cancer cells and reduced side effects compared to traditional platinum drugs. nih.govmdpi.com The first ruthenium-based anticancer drug to enter clinical trials, NAMI-A, is a Ru(III) complex that has shown strong activity against tumor metastases. researchgate.net Ongoing research continues to explore the structure-activity relationships of novel Ru(III) complexes, aiming to enhance their potency and therapeutic profiles against various cancers and other diseases like Alzheimer's. acs.orgacs.org
Current Research Trajectories of Ruthenium(III) Acetate (B1210297) Compounds
Current research on Ruthenium(III) acetate itself focuses on its utility as both a catalyst and a versatile precursor for the synthesis of more complex molecular architectures. While sometimes considered a catalyst precursor accreditedcatalysts.com, basic ruthenium acetate is an active catalyst in its own right. It has been shown to catalyze the Prins reaction, which involves the combination of dienes and alkenes with aldehydes and carboxylic acids to form 1,3-diol derivatives. alfachemic.com
A significant trajectory in current research involves using this compound as a starting material for creating new catalytic and biologically active compounds. It reacts with various ligands, such as triphenylphosphine (B44618), often with a concurrent reduction of the metal centers, to yield mixed-valence derivatives. wikipedia.org For example, a series of ruthenium(II) acetate complexes containing triphosphine (B1213122) ligands have been synthesized from ruthenium acetate precursors, demonstrating its role in accessing novel coordination compounds. acs.orgacs.org Similarly, it is a starting point for preparing mononuclear ruthenium complexes with bulky diphosphines, which show catalytic activity in transfer hydrogenation and alkyne dimerization. acs.org
Furthermore, research extends to the development of Ru(III) complexes derived from Schiff bases for applications like the selective recognition of acetate ions, highlighting its relevance in the field of chemical sensing and bio-imaging. rsc.org The synthesis of high-purity this compound solutions remains a practical area of investigation to ensure the quality of these downstream applications. google.com
Data Tables
Table 1: Physicochemical Properties of this compound This table summarizes key identifiers and properties for this compound.
| Property | Value | Source |
| Chemical Formula | C₆H₉O₆Ru | alfachemic.com |
| Molecular Weight | 278.2 g/mol | alfachemic.com |
| Common Name | Basic Ruthenium Acetate | wikipedia.org |
| Cation Formula | [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺ | wikipedia.org |
| Appearance | Green Solid / Black Powder | wikipedia.orgsamaterials.com |
| CAS Number | 72196-32-8 | alfachemic.com |
| Solubility | Soluble in alcohols | wikipedia.org |
Table 2: Selected Catalytic Applications of Ruthenium(III) Complexes This table provides examples of chemical reactions catalyzed by various Ruthenium(III) complexes.
| Catalyst | Reaction Type | Substrates | Product Type | Source |
| This compound | Prins Reaction | Dienes/Alkenes + Aldehydes | 1,3-Diol Derivatives | alfachemic.com |
| [RuCl₂(EPh₃)₂(L)] (Schiff Base) | Transfer Hydrogenation | Ketones | Alcohols | tandfonline.com |
| Ru(III)-NNN Complex | β-Alkylation | Secondary Alcohols + Primary Alcohols | β-Alkylated Secondary Alcohols | acs.org |
| Ru(III) chloride | Hydrogenation | Ru(IV), Fe(III) | Ru(III), Fe(II) | cdnsciencepub.com |
| Ruthenium(III) acetylacetonate | Tetrahydropyranylation | Alcohols, Phenols | Tetrahydropyranyl Ethers | grafiati.comresearchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ruthenium(3+);triacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Ru/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLCQGGSMYKWEK-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ru+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9O6Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564943 | |
| Record name | Ruthenium(3+) triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72196-32-8 | |
| Record name | Ruthenium(3+) triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rutheniumacetat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of Ruthenium Iii Acetate
Established Synthetic Routes for Ruthenium(III) Acetate (B1210297) Derivatives
A commonly cited method for preparing ruthenium(III) acetate involves starting with ruthenium trichloride (B1173362) (RuCl₃·xH₂O). wikipedia.orggoogle.com The synthesis is typically achieved by heating ruthenium trichloride in acetic acid in the presence of a salt like sodium acetate. wikipedia.org However, this route is known to have significant disadvantages. The yields are often low, and the final product is frequently contaminated with other ruthenium species, such as [Ru₂(OAc)₄Cl], as well as chloride and sodium ions. google.com
An alternative approach using ruthenium trichloride as the initial material involves a multi-step process to improve purity. patsnap.com In this method, an aqueous solution of ruthenium trichloride is treated with an alkali (like sodium hydroxide (B78521) or potassium hydroxide) to precipitate ruthenium hydroxide. patsnap.com This precipitate is then filtered, washed, and redissolved in nitric acid. A second precipitation of ruthenium hydroxide is induced by adding a carbonate solution, followed by extensive washing to remove chloride ions. The purified ruthenium hydroxide is then refluxed in an acetic acid solution for 1 to 4 hours to yield the final ruthenium acetate product. patsnap.com
To circumvent the impurity issues associated with the ruthenium trichloride route, a more efficient process starting from ruthenium(IV) oxide (RuO₂) has been developed. google.comsmolecule.com This method provides a pathway to high-purity this compound solutions in high yields. google.com The process involves reacting ruthenium(IV) oxide with a stoichiometric amount of a hydrazine (B178648) reductant in the presence of acetic acid. google.comgoogleapis.com
The reaction is optimally carried out in two distinct steps:
Reduction: Ruthenium(IV) is first reduced to ruthenium(III) by the hydrazine reducing agent in an acetic acid medium. google.com The stoichiometry of this reaction requires one mole of hydrazine for every four moles of ruthenium, as hydrazine acts as a four-electron reducing agent. google.com
Heating: Following the initial reduction, the mixture is heated for a prolonged period, typically under reflux, for 8 to 24 hours to complete the formation of the this compound complex. google.com
This method is particularly advantageous for large-scale production, as it avoids the halide contamination inherent in the RuCl₃-based syntheses. google.com
Mechanochemistry, which uses mechanical force to induce chemical reactions, presents a novel, sustainable, and efficient alternative for synthesizing ruthenium carboxylate complexes. mdpi.com This solventless approach often involves the manual or mechanical grinding of reactants at room temperature, which can significantly reduce reaction times and waste generation. mdpi.comacs.org
A notable example is the synthesis of diacetate bis(triphenylphosphine)ruthenium(II), [Ru(OAc)₂(PPh₃)₂], a related carboxylate complex, via manual grinding of the precursor [RuCl₂(PPh₃)₃] with sodium acetate. mdpi.com This represents the first reported mechanochemical synthesis for this specific compound. mdpi.com The versatility of this method has been demonstrated by using other sodium carboxylates, such as sodium benzoate (B1203000) and sodium pyruvate. mdpi.com Research has shown that the yield of the final product is influenced by several factors, including the molar ratio of the reactants, the grinding time, and the nature of the alkali metal cation in the carboxylate salt. mdpi.com For instance, using a larger excess of the metal acetate and longer grinding times generally results in higher product yields. mdpi.com
Table 1: Effect of Grinding Time and Alkali Metal on the Yield of [Ru(OAc)₂(PPh₃)₂] Data derived from a study on the mechanochemical synthesis of ruthenium carboxylate complexes. mdpi.com
| Alkali Metal Acetate | Grinding Time (min) | Molar Ratio (Ru precursor:Acetate) | Yield (%) |
| Sodium Acetate (NaOAc) | 30 | 1:10 | 80 |
| Sodium Acetate (NaOAc) | 20 | 1:5 | ~65 |
| Sodium Acetate (NaOAc) | 10 | 1:5 | ~50 |
| Potassium Acetate (KOAc) | 30 | 1:5 | ~60 |
| Lithium Acetate (LiOAc) | 30 | 1:5 | ~45 |
Synthesis from Ruthenium(IV) Oxide Utilizing Hydrazine Reductants
Strategies for Minimizing Impurities and Enhancing Product Yield in this compound Synthesis
A primary challenge in the synthesis of this compound is achieving high purity and yield. The choice of synthetic route is critical in this regard.
The synthesis from ruthenium(IV) oxide with a hydrazine reductant is specifically designed to produce high-purity this compound. google.com This method effectively avoids halide contaminants, which are a major issue in RuCl₃-based syntheses and can promote equipment corrosion. google.com The process is capable of producing this compound solutions with nitrogen content not exceeding 200 ppm and halogen content below 50 ppm. google.com Using a stoichiometric amount of hydrazine (between 95-115% of the requirement) is crucial for minimizing residual nitrogenous impurities. google.com
The multi-step process starting from ruthenium trichloride also incorporates specific purification strategies. patsnap.com By converting RuCl₃ to ruthenium hydroxide and performing multiple precipitation and washing steps, chloride ions can be effectively removed. This method has been shown to produce solid ruthenium acetate with halogen impurity levels below 500 ppm and achieve high yields of over 95%. patsnap.com
Table 2: Yield and Purity from a Modified Ruthenium Trichloride Route Data derived from examples in a patent for a high-purity synthesis method. patsnap.com
| Starting RuCl₃ (Ru content) | Reflux Time (h) | Final Product | Yield (%) | Chloride Ion Content (ppm) |
| 270g (100g Ru) | 1 | Solid | 98.2 | 492 |
| 540g (200g Ru) | 3 | Solid | 96.1 | 370 |
| 1000g (370g Ru) | 4 | Solid | 97.5 | 413 |
Novel Ligand Introduction in this compound Complex Synthesis
Basic this compound serves as a valuable precursor for the synthesis of new ruthenium complexes through ligand substitution reactions. wikipedia.orgsamaterials.com The aquo ligands in the [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺ cation are particularly labile and can be replaced by various other ligands.
These reactions often occur with a concomitant reduction of the ruthenium centers. For example, basic ruthenium acetate reacts with ligands such as triphenylphosphine (B44618) and pyridine (B92270) to form mixed-valence derivatives with the general formula [Ru₃O(O₂CCH₃)₆L₃]⁰. wikipedia.org
More complex ligands have also been introduced to create novel ruthenium structures with specific catalytic or biological properties:
Diphosphines: Starting from ruthenium acetate precursors like [Ru(η²-OAc)₂(PPh₃)₂], bulky diphosphine ligands such as 1,1'-bis(dicyclohexylphosphino)ferrocene (DCyPF) and 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) have been incorporated, along with other ligands like ethylenediamine (B42938) (en). acs.org
Triphosphines: Ruthenium acetate complexes containing various triphosphine (B1213122) ligands have also been synthesized and characterized. acs.org
Heterocyclic Donors: In complexes such as [Ru(III)(napbhH)Cl(H₂O)]Cl, the aquo ligand can be readily replaced by heterocyclic nitrogen donors like pyridine, 3-picoline, or 4-picoline. tandfonline.com
Biologically Relevant Ligands: Novel Ruthenium(III) complexes have been prepared using histamine (B1213489) as a ligand, demonstrating the potential for creating compounds for medical applications. researchgate.net
This versatility in ligand exchange allows for the fine-tuning of the electronic and steric properties of the resulting ruthenium complexes, making ruthenium acetate a key starting material in coordination chemistry. samaterials.com
Structural Characterization and Spectroscopic Analysis of Ruthenium Iii Acetate Complexes
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in characterizing ruthenium(III) acetate (B1210297) complexes, offering a wealth of information on their electronic and molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure of ruthenium(III) acetate complexes in solution. The paramagnetic nature of Ru(III) centers significantly influences the NMR spectra, often leading to broadened signals and large chemical shift ranges. ufg.bracs.org However, these paramagnetic effects can also provide valuable information about the electronic structure and ligand environment. ufg.br
For instance, in trinuclear ruthenium clusters, the chemical shifts of the ligand protons are sensitive to the oxidation state of the ruthenium centers. ufg.broup.com In paramagnetic Ru(III,III,III) clusters, the signals are significantly shifted due to the paramagnetism of the Ru₃O core. ufg.br Conversely, in diamagnetic Ru(II,III,III) clusters, the signals of coordinated ligands appear closer to those of the free ligands. ufg.br The presence of a strong π-accepting ligand like nitric oxide (NO) can increase the electron density on the metal centers, reducing the paramagnetic effect and resulting in NMR signals that resemble those of a reduced cluster. ufg.br
The study of ligand exchange reactions is also facilitated by ¹H NMR. For example, the substitution of pyridine (B92270) ligands in [Ru₃(μ₃-O)(μ-CH₃COO)₆(py)₃]⁺ by deuterated pyridine (py-d₅) can be monitored by observing the changes in the aromatic region of the ¹H NMR spectrum over time. oup.comresearchgate.net
Interactive Table: Representative ¹H NMR Data for Ruthenium Acetate Complexes
| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Notes |
| mer-κ¹(O)THAc-[Ru(CO)H(PPh₃)₃] rotamers | Ru-H | -6.12 (dt), -7.27 (dt) | Two distinct rotamers observed. researchgate.net | |
| trans(P,P)-κ²(O,O)THAc-[Ru(CO)H(PPh₃)₂] | Ru-H | -17.01 (t) | Chelate structure. researchgate.net | |
| [Ru₃O(CH₃COO)₆(py)₂NO₂] in CDCl₃ | Methyl protons of acetate | Not specified | Spectrum recorded at 400 MHz. rsc.org | |
| [RuH(CO)(PPh₃)₂(ACBA)] | Not specified | Not specified | ||
| [Ru(p-cymene)Cl(py₂CO)]PF₆ | Aromatic protons of p-cymene | 5.32-5.34 (m), 5.46-5.48 (m) | Confirms bidentate coordination. cdnsciencepub.com |
Infrared (IR) spectroscopy is instrumental in identifying the coordination modes of acetate and other ligands in this compound complexes. The positions of the carboxylate stretching frequencies (ν(COO⁻)) are particularly diagnostic. For instance, the presence of both mono- and di-hapto acetate coordination can be inferred from the pattern of IR frequencies. mdpi.com In complexes containing a carbonyl (CO) ligand, the ν(CO) stretching frequency provides insight into the electronic environment of the metal center. whiterose.ac.ukacs.org A lower ν(CO) frequency compared to free CO (2143 cm⁻¹) indicates a weakening of the C-O bond due to back-bonding from the metal to the CO anti-bonding orbitals. whiterose.ac.uk
In trinuclear oxo-centered clusters, the IR spectra are often characterized by vibrations associated with the [Ru₃O] core and the bridging acetate ligands. rsc.org For nitrosyl complexes like [Ru₃O(CH₃CO₂)₆(py)₂(NO)]⁺, the ν(NO) band is a key diagnostic feature, appearing around 1876 cm⁻¹. researchgate.net Upon reduction, this band shifts to a lower frequency (e.g., 1786 cm⁻¹), reflecting the increased back-bonding to the NO ligand. researchgate.net
Interactive Table: Selected IR Vibrational Frequencies for Ruthenium Acetate Complexes
| Complex | Functional Group | Wavenumber (cm⁻¹) | Reference |
| κ¹(O)-THAc, κ²(O,O)-THAc[Ru(CO)(PPh₃)₂] | Ru-carbonyl | 1970 | mdpi.com |
| [Ru(η²-OAc)(C≡CPh)(DiPPF)(CO)] | Asymmetrical ν(OCO) | 1607, 1558 | acs.org |
| [RuH(CO)(PPh₃)₂(ACBA)] | Carbonyl | 1910 | researchgate.net |
| [Ru₃O(CH₃CO₂)₆(py)₂(NO)]PF₆ | ν(NO) | 1876 | researchgate.net |
| Reduced [Ru₃O(CH₃CO₂)₆(py)₂(NO)] | ν(NO) | 1786 | researchgate.net |
| Ruthenium(II) Acetylacetonate (B107027) | C=O | 1514 (asymmetric), 1408 (symmetric) | researchgate.net |
| [Ru(κ¹-O₂CC₆H₄-3-OMe)(κ²-O₂CC₆H₄-3-OMe)(=C=HPh)(PPh₃)₂] | Not specified | Not specified | whiterose.ac.uk |
UV-Vis and NIR spectroscopy probe the electronic transitions within this compound complexes. Trinuclear oxo-centered ruthenium clusters typically exhibit characteristic absorption bands. scielo.br A broad absorption in the visible to near-infrared region is often assigned to metal-metal transitions within the Ru₃O core. scielo.br Another band, usually in the UV-visible region, is associated with metal-to-ligand charge transfer (MLCT) transitions, the energy of which is sensitive to the nature of the terminal ligands. rsc.orgscielo.br
For example, in the series [Ru₃O(CH₃COO)₆(L)₂(CO)], the spectra display a low-energy band around 600 nm (intra-cluster transitions), a band around 400 nm (cluster-to-ligand charge transfer), and bands between 230-290 nm (internal ligand transitions). rsc.org The introduction of a bridging pyrazine (B50134) ligand in dimeric cluster systems can lead to the appearance of new, intense, low-energy bands in the NIR region, indicative of strong electronic coupling between the cluster units. acs.org
Interactive Table: Key UV-Vis-NIR Absorption Bands for Ruthenium Acetate Complexes
| Complex/Family | Absorption Maximum (λₘₐₓ, nm) | Assignment | Reference |
| [Ru₃O(CH₃COO)₆(L)₂(CO)] | ~600 | Intra-cluster (IC) transitions | rsc.org |
| [Ru₃O(CH₃COO)₆(L)₂(CO)] | ~400 | Cluster-to-Ligand Charge Transfer (CLCT) | rsc.org |
| [Ru₃O(CH₃COO)₆(L)₂(CO)] | 230-290 | Internal ligand (π → π*) transitions | rsc.org |
| [Ru(III)-FBIMMT] | 394 | Ru(III)-ligand complex | nih.gov |
| Trinuclear Ruthenium Clusters | Visible-NIR | Metal-metal transitions within Ru₃O | scielo.br |
| Trinuclear Ruthenium Clusters | UV-Vis | Metal-to-ligand charge transfer | scielo.br |
Infrared (IR) Spectroscopy for Ligand Vibrational Analysis
Crystallographic Determination of this compound Complex Architectures
Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure of this compound complexes. It allows for the precise determination of the coordination geometry around the ruthenium centers and the binding modes of the acetate ligands. For example, the structure of κ¹-(O)THAc-, κ²-(O,O)THAc-[Ru(CO)(PPh₃)₂] confirmed the simultaneous presence of both monodentate and bidentate thymine (B56734) acetate ligands. researchgate.net
In trinuclear clusters, X-ray analysis confirms the [Ru₃(μ₃-O)] core, where three ruthenium atoms form a triangle around a central oxygen atom. capes.gov.brwikipedia.org The ruthenium atoms are typically bridged by six acetate ligands. wikipedia.org The coordination sphere of each ruthenium is completed by a terminal ligand, such as water, pyridine, or a carbonyl group. capes.gov.brwikipedia.orgresearchgate.net The Ru-Ru distances in these clusters are typically around 3.350 Å, which is similar to other trimetallic oxo-centered carboxylates. capes.gov.br
Interactive Table: Selected Crystallographic Data for Ruthenium Acetate Complexes
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| Ru₃(μ₃-O)(μ-C₆H₅COO)₆(py)₃ | Hexagonal | P6₃ | Ru···Ru distance = 3.350(2) Å | capes.gov.br |
| [Ru₂(μ-C₆H₅COO)₄Cl] | Monoclinic | C2/c | Ru-Ru distance = 2.290(1) Å; infinite zig-zag chain | capes.gov.br |
| κ¹(O)-THAc, κ²(O,O)-THAc[Ru(CO)(PPh₃)₂] | Not specified | Not specified | Simultaneous monohapto and dihapto acetate coordination | researchgate.net |
| [{Ru₂(O₂CCH₃)₄}₂Pt(CN)₄]n | Triclinic | P1̅ | 2D chain complex | researchgate.net |
| [RuCl₂(H₂biim)₂]Cl·H₂O | Monoclinic | C2 | Cationic [RuCl₂(H₂biim)₂]⁺ complexes | mdpi.com |
Analysis of Trinuclear Oxo-Centered this compound Clusters
A significant portion of this compound chemistry revolves around trinuclear oxo-centered clusters with the general formula [Ru₃O(O₂CR)₆L₃]ⁿ⁺. rsc.orgwhiterose.ac.ukscielo.bracs.orgwikipedia.org These clusters are characterized by a central μ₃-oxo ligand bridging three ruthenium ions, which are further bridged by six carboxylate ligands. wikipedia.org The formal oxidation state of the ruthenium centers can vary, leading to interesting electronic and magnetic properties. oup.comacs.org
The electronic structure is dominated by the Ru₃O unit, where the central oxygen atom's p orbital interacts with the d-orbitals of the three ruthenium ions. scielo.br These clusters can undergo a series of reversible one-electron redox processes, as demonstrated by cyclic voltammetry. capes.gov.br The redox potentials are sensitive to the nature of the terminal ligands (L), which can be varied to tune the electronic properties of the cluster. acs.org The substitution of one or two ruthenium atoms with other metal ions (e.g., Zn, Mg) in mixed-metal clusters significantly enhances the kinetic lability of the terminal ligands on the remaining Ru(III) centers. doi.org
The reactivity of these clusters is also of great interest. For example, they can react with various ligands like triphenylphosphine (B44618), pyridine, and carbon monoxide, sometimes accompanied by a reduction of the metal centers to form mixed-valence species. wikipedia.orgresearchgate.net
Investigation of Ligand Binding Modes and Isomerism
The acetate ligand (CH₃COO⁻) is a versatile ligand that can coordinate to a metal center in several different ways. In the context of this compound complexes, the investigation of these binding modes and the potential for isomerism is crucial for a comprehensive understanding of their structure and reactivity. The coordination versatility of the acetate ligand, combined with the electronic properties of the ruthenium(III) center, gives rise to a rich structural chemistry.
The primary binding modes of the acetate ligand observed in ruthenium complexes include monodentate (κ¹), bidentate (κ²), and bridging modes. researchgate.netmdpi.comresearchgate.net These different coordination modes can often be distinguished using spectroscopic techniques, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and definitively determined by single-crystal X-ray diffraction.
In monodentate coordination (κ¹) , only one of the oxygen atoms of the carboxylate group is bonded to the ruthenium center. This binding mode is often characterized in IR spectroscopy by a significant separation (Δν) between the antisymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group. For instance, in studies of ruthenium-thymine acetate complexes, a κ¹-coordination was indicated by a Δν of approximately 290 cm⁻¹. mdpi.com
Bidentate coordination (κ²) , where both oxygen atoms of the acetate ligand bind to the same ruthenium atom to form a chelate ring, results in a smaller separation between the antisymmetric and symmetric COO⁻ stretching frequencies. mdpi.com A narrower frequency difference, for example, around 98 cm⁻¹, is typical for a κ²-chelate mode. mdpi.com
The bridging mode is particularly prevalent in polynuclear ruthenium acetate clusters, such as the well-known basic ruthenium acetate, [Ru₃O(O₂CCH₃)₆(H₂O)₃]⁺. wikipedia.org In this structure, the acetate ligands bridge two different ruthenium centers, contributing to the stability of the trinuclear core. wikipedia.orgscielo.br
Research has also revealed the simultaneous presence of different binding modes within the same molecule. For example, the complex κ¹-(O)THAc-, κ²-(O,O)THAc-[Ru(CO)(PPh₃)₂] was synthesized and characterized, demonstrating both monohapto and dihapto acetate coordination to a single ruthenium center. researchgate.netsemanticscholar.org
Isomerism in this compound complexes can arise from the spatial arrangement of ligands around the metal center (geometric isomerism) or from the different coordination modes of the acetate ligand itself (linkage isomerism).
Geometric isomerism (cis-trans isomerism) has been observed in ruthenium acetate complexes. For example, studies on mer-[Ru(H)₂(CO)(PPh₃)₃] reacted with thymine acetic acid showed the formation of both trans and cis isomers of the resulting acetate complex. mdpi.com The interconversion between these isomers can sometimes be observed in solution, indicating a dynamic equilibrium. mdpi.com
While less commonly reported for simple this compound, linkage isomerism , involving the acetate ligand switching between monodentate and bidentate coordination, represents a potential form of isomerism. This phenomenon is more thoroughly documented for other ambidentate ligands in ruthenium complexes. recercat.cat The subtle energy differences between these coordination modes can be influenced by factors such as the solvent, temperature, and the nature of other ligands in the coordination sphere.
The following tables summarize key spectroscopic data used to distinguish between different ligand binding modes in ruthenium acetate and related complexes.
Table 1: Representative Infrared Spectroscopy Data for Acetate Coordination Modes in Ruthenium Complexes
| Complex/Coordination Mode | νₐₛ(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) | Δν (cm⁻¹) | Reference |
|---|---|---|---|---|
| κ¹-THAc | 1653 | 1363 | 290 | mdpi.com |
| κ²-THAc | 1630 | 1532 | 98 | mdpi.com |
Table 2: Selected ¹H and ³¹P NMR Data for Isomers of a Ruthenium Acetate Complex
| Isomer/Species | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| mer-κ¹(O)THAc-[Ru(CO)H(PPh₃)₃] rotamer 1 | ¹H | -6.12 (dt) | - | researchgate.net |
| mer-κ¹(O)THAc-[Ru(CO)H(PPh₃)₃] rotamer 2 | ¹H | -7.27 (dt) | - | researchgate.net |
| trans(P,P)-κ²(O,O)THAc-[Ru(CO)H(PPh₃)₂] | ¹H | -17.01 (t) | ²J(HP) = 20.0 | researchgate.netmdpi.com |
| mer–κ¹(O)THAc [Ru(CO)H(PPh₃)₃] | ³¹P | 41.2, 36.5 | - | mdpi.com |
| trans(P,P)-[κ²(O,O)-THAc-[Ru(CO)H(PPh₃)₂] | ³¹P | 38.7 (d) | ΣJ(PH) = 15 | mdpi.com |
These detailed investigations into ligand binding modes and isomerism, supported by robust spectroscopic and structural data, are fundamental to tailoring the properties of this compound complexes for various applications.
Catalytic Applications and Mechanistic Insights of Ruthenium Iii Acetate Systems
Ruthenium(III) Acetate (B1210297) as a Catalyst in Organic Transformations
Ruthenium(III) acetate is a versatile and effective catalyst in a variety of organic transformations. samaterials.com Its catalytic activity is prominent in reactions such as hydrogenations, carbonylations, and oxidations, where it enhances both reaction rates and selectivity. samaterials.com It often serves as a precursor for the synthesis of more complex ruthenium-based catalysts and materials. samaterials.com The utility of ruthenium complexes in catalysis is broad, spanning applications in hydrogenation, oxidation, C-H bond activation, and carbonylation, among others. researchgate.net
Oxidation Reactions of Diverse Organic Substrates
Ruthenium-catalyzed oxidation reactions are fundamental in organic synthesis. researchgate.netkoreascience.kr Ruthenium catalysts, including systems derived from this compound, are capable of oxidizing a wide range of organic compounds such as alcohols, olefins, ketones, and aldehydes. google.com These transformations can be achieved using various oxidants like molecular oxygen, peracetic acid, and sodium periodate (B1199274). scirp.org
The oxidation of alcohols to carbonyl compounds is a key transformation in organic chemistry. koreascience.kr Ruthenium-based catalysts are particularly effective for this purpose. koreascience.krscirp.org While many systems use various ruthenium precursors, the underlying principles often involve similar active species. For instance, ruthenium catalysts can facilitate the oxidation of secondary alcohols to ketones through a transfer hydrogenation mechanism, where an alkene acts as a hydrogen acceptor. koreascience.kr The presence of a base like potassium hydroxide (B78521) (KOH) is often crucial for the reaction. koreascience.kr
Research has shown that a ruthenium catalyst in the presence of 1-dodecene (B91753) as a hydrogen acceptor can effectively oxidize various secondary alcohols. koreascience.kr The reaction demonstrates good yields for a range of substrates, including aryl, cyclic, and ferrocenyl carbinols. koreascience.kr
| Entry | Substrate (Alcohol) | Product (Ketone) | Yield (%) |
|---|---|---|---|
| 1 | 1-(2-Naphthyl)ethanol | 2'-Acetonaphthone | 77 |
| 2 | 1-Phenylethanol | Acetophenone (B1666503) | 75 |
| 3 | 1-(p-Tolyl)ethanol | 4'-Methylacetophenone | 73 |
| 4 | 1-(p-Methoxyphenyl)ethanol | 4'-Methoxyacetophenone | 70 |
| 5 | 1-(p-Chlorophenyl)ethanol | 4'-Chloroacetophenone | 75 |
| 6 | Diphenylmethanol | Benzophenone | 88 |
| 7 | 1-Tetralol | 1-Tetralone | 86 |
| 8 | Cyclohexanol | Cyclohexanone | 65 |
| 9 | 1-Ferrocenylethanol | Acetylferrocene | 85 |
Mechanistic studies on the oxidation of polyhydric alcohols like d-sorbitol (B1682158) and d-mannitol with potassium bromate, catalyzed by Ruthenium(III), indicate that the reaction order is first with respect to the catalyst. researchgate.net In some systems, the catalytic cycle is proposed to involve the generation of an active [Ru]-OH species. scirp.org
This compound and related systems demonstrate significant catalytic activity in the oxidation of aldehydes, ketones, and olefins. samaterials.comgoogle.com It has been found that the catalytic activity of ruthenium in oxidizing these reactive organic compounds can be substantially increased under controlled conditions. google.com
For the oxidation of olefins, specific protocols have been developed using ruthenium catalysts to achieve the oxidative cleavage of C=C double bonds to yield aldehydes or ketones. organic-chemistry.orgresearchgate.net For instance, using ruthenium trichloride (B1173362) (a common precursor) with an oxidant like sodium periodate (NaIO₄) can effectively cleave olefins. organic-chemistry.org Depending on the solvent system (e.g., acetonitrile-water or dichloroethane-water), these methods can be optimized for different types of olefins, including styrenes and aliphatic olefins, to produce aldehydes selectively over carboxylic acids. organic-chemistry.org This offers a safer alternative to methods using the more toxic osmium tetroxide. organic-chemistry.org The oxidation of ketones, such as propanone and butanone, has also been studied using Ruthenium(III) catalysis, showing first-order kinetics with respect to the catalyst. researchgate.net
Selective Oxidation of Alcohols
Hydrogenation and Transfer Hydrogenation Processes
This compound is employed as a catalyst in hydrogenation and transfer hydrogenation reactions. samaterials.com Transfer hydrogenation, which uses organic molecules as a source of hydrogen, has emerged as a powerful and economical tool in organic synthesis, avoiding the need for hazardous pressurized hydrogen gas. researchgate.net Ruthenium complexes are highly efficient for these processes, which are used to reduce unsaturated compounds like ketones, imines, and olefins. researchgate.net
Bulky diphosphine acetate ruthenium complexes, which can be synthesized from ruthenium acetate precursors, are highly active catalysts for the transfer hydrogenation of ketones. acs.orgresearchgate.net For example, a monocarbonyl acetate complex containing a bulky diphosphine ligand promotes the transfer hydrogenation of acetophenone in 2-propanol with a sodium isopropoxide co-catalyst, achieving very high turnover frequencies. acs.org
A concise and effective ruthenium-catalyzed asymmetric transfer hydrogenation of β-substituted α-oxobutyrolactones has been developed to produce chiral β-substituted α-hydroxybutyrolactones. dicp.ac.cn This reaction constructs two consecutive stereogenic centers in one step with excellent yields and stereoselectivities through a dynamic kinetic resolution process. dicp.ac.cnbohrium.com An azeotrope of formic acid and triethylamine (B128534) is often used as the hydrogen source. dicp.ac.cn
| Entry | Solvent | Yield (%) | diastereomeric ratio (cis:trans) | enantiomeric excess (%) |
|---|---|---|---|---|
| 1 | Ethyl Acetate | 85 | >99:1 | >99 |
| 2 | Tetrahydrofuran (THF) | 92 | >99:1 | >99 |
| 3 | Toluene (B28343) | 65 | >99:1 | >99 |
| 4 | 1,2-Dichloroethane (DCE) | 68 | >99:1 | 99 |
The mechanism of transfer hydrogenation often involves the formation of a ruthenium-hydride (Ru-H) species, which facilitates the hydrogen transfer to the substrate. researchgate.net The acetate ligand can play a crucial role in these catalytic cycles. nih.govchemrxiv.org
Carbonylation Reactions Catalyzed by this compound
Carbonylation reactions, which introduce a carbonyl group (C=O) into an organic molecule, are of great importance for synthesizing valuable compounds like aldehydes, ketones, and esters. sioc-journal.cn this compound is listed as a catalyst for carbonylation processes. samaterials.com While specific examples often feature other ruthenium precursors like Ru₃(CO)₁₂, the general capability of ruthenium systems in these transformations is well-established. sioc-journal.cnnih.gov
These reactions often involve the activation of C-H bonds, followed by the insertion of carbon monoxide (CO). sioc-journal.cnnih.gov For example, ruthenium-catalyzed carbonylation of pyridylbenzenes with CO and an olefin results in acylation at an ortho C-H bond of the benzene (B151609) ring. nih.gov The pyridine (B92270) group acts as a directing group, guiding the catalyst to the specific C-H bond. nih.gov In a similar vein, the first ruthenium-catalyzed Suzuki-type carbonylative reaction of neutral anilines was achieved using Ru₃(CO)₁₂, where a pyridine ring assists in the cleavage of the C-N bond, leading to the formation of diaryl ketones. acs.org The versatility of ruthenium catalysts allows for a range of carbonylation reactions, making them a key tool in synthetic chemistry. researchgate.net
Alkyne Activation, Functionalization, and Dimerization
This compound systems are effective in catalyzing the activation, functionalization, and dimerization of alkynes. acs.orgcsic.es The dimerization of terminal alkynes is a particularly useful transformation for creating enynes, which are valuable building blocks in organic synthesis. csic.eswiley-vch.de
Mechanistic studies have revealed that the acetate ligand plays a key role in these reactions. In the dimerization of terminal aryl alkynes promoted by a ruthenium catalyst and acetic acid, a monomeric ruthenium(II) acetato complex is formed as the active catalytic species. csic.es This species promotes the dimerization through π-alkyne coordination and subsequent intramolecular C-H abstraction by the acetate ligand. csic.es The presence of additional acetate salts can accelerate the reaction, allowing it to proceed at room temperature with high stereoselectivity for the trans-enyne product. csic.es
Furthermore, ruthenium monocarbonyl complexes derived from acetate precursors have been shown to catalyze the head-to-head dimerization of terminal alkynes to form 1,4-enynes with high stereoselectivity for the kinetic Z-isomer. acs.orgresearchgate.net
| Entry | Alkyne | Yield (%) | Selectivity (Z/E) |
|---|---|---|---|
| 1 | Phenylacetylene | 85 | 95/5 |
| 2 | 4-Methylphenylacetylene | 80 | 96/4 |
| 3 | 4-Methoxyphenylacetylene | 90 | 92/8 |
| 4 | 4-Chlorophenylacetylene | 75 | 93/7 |
| 5 | 1-Hexyne | 60 | 90/10 |
Ruthenium catalysts also enable the formal sp³ C-H activation of substrates like allyl esters, followed by coupling with olefins to efficiently produce functionalized 1,3-dienes. rsc.org A plausible mechanism involves the coordination of the substrate to a cationic ruthenium complex, [Ru(OAc)L]⁺, followed by C-H activation directed by the ester group to form a π-allyl ruthenium intermediate. rsc.org
Catalytic Hydrolysis for Hydrogen Generation
This compound and its derivatives have demonstrated potential as catalysts in the hydrolysis of chemical hydrides for hydrogen generation. One notable example involves the use of ruthenium(III) acetylacetonate (B107027), a related β-diketonate complex, as a homogeneous catalyst for the hydrolysis of sodium borohydride (B1222165) (NaBH4) in a water-tetrahydrofuran solution at room temperature. metu.edu.trresearchgate.net This catalytic system is significant as it facilitates the release of hydrogen gas from a stable storage material.
Studies have shown that ruthenium(III) acetylacetonate is an active catalyst in its original form and does not get reduced to ruthenium(0) nanoclusters by sodium borohydride under the reaction conditions. metu.edu.tr The catalytic activity of this system is highlighted by its ability to achieve approximately 1200 turnovers over 180 minutes before deactivation. researchgate.net The addition of phosphorus-containing compounds, such as trimethylphosphite, can significantly impact the catalytic activity, with some systems showing increased total turnover numbers for hydrogen generation from NaBH4 hydrolysis. researchgate.net For instance, the catalyst system with trimethylphosphite exhibits the highest catalytic activity, providing a total turnover number of 20,700 over 72 hours. researchgate.net
The kinetics of the hydrolysis of sodium borohydride catalyzed by ruthenium(III) acetylacetonate indicate that the reaction is first order with respect to both the substrate and the catalyst concentrations. researchgate.net The activation energy for this catalytic reaction has been determined to be 58.2 ± 2.6 kJ mol−1. researchgate.net
Detailed Mechanistic Studies of this compound Catalysis
Kinetic Investigations and Rate Law Derivations
Kinetic studies of reactions catalyzed by ruthenium(III) complexes, including those with acetate or similar ligands, are crucial for understanding the reaction mechanisms and deriving the corresponding rate laws. These investigations typically involve systematically varying the concentrations of the catalyst, substrate, and other species like oxidants or ions, and monitoring the reaction rate.
For instance, in the ruthenium(III) acetylacetonate catalyzed hydrolysis of sodium borohydride, kinetic studies revealed that the rate of hydrogen generation is first order with respect to both the catalyst and the substrate concentrations. researchgate.net This leads to a rate law that can be expressed as:
Rate = k[Ru(acac)3][NaBH4]
In other ruthenium(III)-catalyzed oxidation reactions, the observed kinetics can be more complex. For example, the oxidation of certain organic substrates by an oxidant in the presence of a ruthenium(III) catalyst might show first-order dependence on the oxidant and catalyst, but a fractional or even zero-order dependence on the substrate. chem-soc.siscirp.orgscirp.orgresearcher.life The reaction order with respect to other factors like hydrogen or hydroxide ion concentration can also vary, indicating their involvement in the reaction mechanism. chem-soc.siijsr.in
The following table summarizes the kinetic findings for various ruthenium(III)-catalyzed reactions:
| Reaction | Catalyst System | Reactant Orders | Reference |
| Hydrolysis of Sodium Borohydride | Ruthenium(III) acetylacetonate | First order in [Catalyst] and [Substrate] | researchgate.net |
| Oxidation of Cyclohexanone by Acidic Bromate | Ruthenium(III) chloride/Mercuric acetate | First order in [Ru(III)], zero order in [KBrO3] and [HClO4] | scirp.orgscirp.org |
| Oxidation of Atropine Sulfate Monohydrate by Diperiodatocuperate(III) | Ruthenium(III) chloride | First order in [DPC] and [Ru(III)], less than unity in [ASM] and [OH–] | chem-soc.si |
| Oxidation of Glycerol by N-bromoacetamide | Ruthenium(III) chloride/Mercuric acetate | First order in [Ru(III)] and [NBA], zero order in [Glycerol] | ijsr.in |
| Oxidation of Monoethanolamine by N-bromosuccinimide | Ruthenium(III) chloride | First order in [NBS], fractional order in [Substrate] | scispace.com |
Ligand-Assisted Proton Shuttle (LAPS) Mechanisms in Alkyne Chemistry
In the realm of alkyne chemistry, ruthenium-acetate complexes have been shown to facilitate transformations through a mechanism known as Ligand-Assisted Proton Shuttle (LAPS). whiterose.ac.ukrsc.orgwhiterose.ac.uk This mechanism is particularly relevant in the tautomerization of terminal alkynes to vinylidene complexes.
The LAPS mechanism involves the coordinated acetate ligand acting as a bifunctional entity, behaving as both a base and an acid. whiterose.ac.uk In the reaction of a ruthenium bis-acetate complex, Ru(κ2-OAc)2(PPh3)2, with a terminal alkyne like phenylacetylene, the acetate ligand facilitates the 1,2-hydrogen migration required for the alkyne-to-vinylidene conversion. rsc.org
The process is thought to proceed as follows:
The terminal alkyne coordinates to the ruthenium center.
A coordinated acetate ligand deprotonates the alkyne, forming an alkynyl intermediate. rsc.org
The resulting protonated acetate then transfers the proton to the β-carbon of the alkynyl ligand, completing the tautomerization to the vinylidene complex. rsc.org
This intramolecular proton transfer mediated by the acetate ligand provides a low-energy pathway for the reaction, allowing it to occur under mild conditions. rsc.org The LAPS mechanism has been supported by both experimental studies and density functional theory (DFT) calculations, which have identified the key intermediates and transition states involved in the proton shuttle. whiterose.ac.ukrsc.org This concept has also been extended to other ruthenium systems where ligands with basic sites can facilitate similar proton transfer processes in alkyne transformations. rsc.org
Identification of Active Catalytic Species and Intermediates
Identifying the active catalytic species and reaction intermediates is fundamental to understanding the mechanism of any catalytic cycle. In this compound catalysis, the initial complex may not be the true catalyst but rather a precursor that is transformed into the active species under the reaction conditions.
In many ruthenium(III)-catalyzed oxidation reactions, it is proposed that the active species is a different oxidation state of ruthenium, such as Ru(V), or a specific complex formed in the reaction medium. scispace.com For example, in the oxidation of monoethanolamine by N-bromosuccinimide catalyzed by ruthenium(III), a higher oxidation state, Ru(V), was suggested as the active species. scispace.com Similarly, in certain oxidation reactions in acidic or alkaline media, the active form of the ruthenium catalyst can be a specific aquated or hydroxo species, such as [Ru(H2O)5OH]2+. chem-soc.si The formation of transient complexes between the ruthenium catalyst and the reactants is also a common feature, which can be inferred from kinetic data. chem-soc.sigrafiati.com
In the context of alkyne chemistry involving ruthenium-acetate complexes, intermediates such as η2-alkyne complexes and σ-complexes have been identified as key precursors to the formation of vinylidene species through the LAPS mechanism. rsc.org Experimental evidence, including low-temperature studies, has provided support for the existence of transient species like a metallo-enol ester. rsc.org
The characterization of these active species and intermediates often relies on a combination of kinetic studies, spectroscopic techniques (like UV-Vis, FT-IR, and NMR), and computational modeling. metu.edu.trrsc.orgrsc.orgrsc.org In some cases, cyclometalated ruthenium species have been isolated and demonstrated to be active catalysts or key intermediates in C-H activation and other transformations. rsc.org
Influence of Reaction Conditions on Catalytic Pathways
pH: The pH of the reaction medium can alter the nature of the active catalytic species. chem-soc.siscirp.orgresearcher.life In aqueous solutions, ruthenium(III) can exist in various forms, including aquated ions and hydroxo complexes, with their relative concentrations being pH-dependent. chem-soc.siijsr.in For example, in some oxidation reactions, an increase in hydroxide ion concentration increases the reaction rate, suggesting that a deprotonated or hydroxo species of ruthenium is more catalytically active. chem-soc.si Conversely, in other reactions, the rate may be independent of or even inhibited by changes in pH. scirp.orgscirp.orgresearcher.life
Ionic Strength: The effect of ionic strength on the reaction rate provides insights into the nature of the interacting species in the rate-determining step. An increase in ionic strength can either increase, decrease, or have a negligible effect on the reaction rate. For instance, a negligible effect of ionic strength, as observed in the ruthenium(III)-catalyzed oxidation of cyclohexanone, suggests that the rate-determining step involves a neutral molecule and an ion. scirp.orgscirp.orgresearcher.life
Additives and Co-catalysts: The addition of other substances can dramatically alter the catalytic pathway. For example, in some oxidation reactions, mercuric acetate is used as a scavenger for bromide ions to prevent a competing reaction pathway. scirp.orgscirp.orgresearcher.life The presence of chloride ions has also been shown to have a positive effect on the reaction rate in certain cases, likely due to the formation of more active chloro-complexes of ruthenium. scirp.orgscirp.orgresearcher.life Conversely, the addition of acetamide (B32628) or acetic acid can have a negative effect on the rate of some reactions. scirp.orgscirp.orgresearcher.lifeijsr.in
These observations underscore the importance of carefully controlling the reaction conditions to optimize the catalytic performance and to gain a deeper understanding of the underlying mechanistic details.
Electrocatalytic Applications and Energy Conversion Research
Ruthenium-based complexes, including those with acetate-like ligands, are actively being researched for their electrocatalytic properties in various energy conversion processes. These applications are driven by the ability of ruthenium to exist in multiple oxidation states and to mediate electron transfer reactions efficiently.
One area of significant interest is the electrocatalytic reduction of small molecules like carbon dioxide (CO2) and nitrogen oxides (NOx). researchgate.netosti.gov Ruthenium complexes can act as molecular electrocatalysts, facilitating the conversion of these substrates into valuable chemicals and fuels. For example, ruthenium(II) complexes have been studied for the electrocatalytic reduction of CO2 to carbon monoxide (CO) and formate (B1220265) (HCOO-). osti.gov The mechanism often involves the reduction of the ruthenium center, followed by coordination of the substrate and subsequent reductive transformation.
In the context of NOx reduction, ruthenium-based electrocatalysts are being explored for the conversion of nitrate (B79036) (NO3-), nitrite (B80452) (NO2-), and nitric oxide (NO) to ammonia (B1221849) (NH3), a crucial component for fertilizers and a potential hydrogen carrier. researchgate.net
Furthermore, ruthenium catalysts are investigated for their role in water electrolysis, a key technology for producing green hydrogen. researchgate.net While precious metals like platinum and iridium are benchmarks for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) respectively, ruthenium-based materials are considered promising alternatives due to their catalytic activity and potentially lower cost. researchgate.netresearchgate.net Research in this area focuses on designing highly active and stable ruthenium electrocatalysts, often by engineering their structure and composition, for instance, by creating nanoparticles or incorporating them into supportive matrices. researchgate.net
The development of efficient ruthenium-based electrocatalysts is crucial for advancing technologies related to renewable energy storage and conversion, as well as for the sustainable synthesis of chemicals.
This compound in Water Splitting and Hydrogen Production
This compound, often in the form of its basic oxo-cluster, [Ru₃O(CH₃COO)₆(H₂O)₃]⁺, is a compound of significant interest in the field of energy conversion. Specifically, it is investigated as a catalyst or catalyst precursor for water splitting, a critical process for producing hydrogen fuel. smolecule.com The water splitting reaction is energetically demanding, and efficient catalysts are required to lower the activation energy for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER).
Ruthenium itself is recognized as a promising alternative to platinum, the benchmark catalyst for HER, due to its more favorable cost-to-performance ratio. bohrium.com Ruthenium-based catalysts often exhibit high activity in alkaline media, which is crucial for practical water electrolysis systems. acs.orgresearchgate.net The effectiveness of ruthenium stems from its ability to facilitate the dissociation of water and optimize the adsorption energies of key intermediates in the hydrogen evolution process. rsc.org Density functional theory (DFT) calculations have shown that ruthenium nanoclusters can promote the exothermic dissociation of water into H and OH species. rsc.org
While much of the research focuses on ruthenium nanoparticles or oxides, this compound serves as a valuable molecular precursor for creating these catalytically active materials. smolecule.com Its decomposition under specific conditions can yield ruthenium oxides (like RuO₂) or metallic ruthenium nanoclusters that are highly effective for both HER and OER. acs.org For instance, ruthenium oxide (RuO₂) is a well-known catalyst for the oxygen evolution part of water splitting. acs.org The molecular nature of the acetate cluster allows for precise control and study of the catalytic mechanisms at a fundamental level. Researchers are exploring how modifications to the acetate cluster structure, such as ligand substitution, can influence the efficiency and durability of the resulting water-splitting catalysts. smolecule.com
Electrochemical Properties and Redox Behavior of Clusters
The oxo-centered trinuclear ruthenium acetate cluster, with its general formula [Ru₃O(O₂CCH₃)₆L₃]ⁿ (where L is a neutral ligand), is renowned for its rich and extensive redox chemistry. scielo.br These clusters can undergo multiple, reversible one-electron transfer steps, making them fascinating subjects for electrochemical studies and potential components in molecular electronics or redox-based catalysis. scielo.brcdnsciencepub.com The specific redox potentials are highly dependent on the nature of the axial ligands (L) and the solvent environment.
A notable example is the [Ru₃O(OOCCH₃)₆(isonicotinamide)₃] cluster. In acetonitrile, this complex displays a series of five reversible redox events corresponding to successive changes in the oxidation states of the three ruthenium centers. cdnsciencepub.com The formal potentials for these transitions span a wide range, from highly oxidizing to reducing potentials. cdnsciencepub.com This behavior highlights the cluster's ability to act as both an electron sink and a source.
The redox behavior is also significantly influenced by the pH of the medium in aqueous solutions. For the [Ru₃O(OOCCH₃)₆(isonicotinamide)₃] cluster in an alkaline solution, the Ru(III,III,II) state can be reversibly reduced to the Ru(III,II,II) state. cdnsciencepub.com However, at a pH below 4, the reduction pathway changes, involving a two-step process that leads to the loss of the central oxo-bridge, which can be regenerated upon re-oxidation. cdnsciencepub.com
The substitution of bridging acetate ligands or axial ligands with others, such as dichloroacetate (B87207) or pyridine, can systematically tune the redox potentials of the cluster. capes.gov.brpublish.csiro.au Electron-withdrawing ligands, like dichloroacetate, shift the redox potentials to more positive values compared to the acetate analogue. publish.csiro.au This tunability is a key feature that allows for the rational design of ruthenium clusters for specific electrochemical applications.
Data Tables
Table 1: Redox Potentials of [Ru₃O(OOCCH₃)₆(isonicotinamide)₃] Cluster in Acetonitrile
| Redox Couple | Formal Potential (E⁰ vs. SHE) |
| Ru(IV,IV,III) / Ru(IV,III,III) | 2.16 V |
| Ru(IV,III,III) / Ru(III,III,III) | 1.21 V |
| Ru(III,III,III) / Ru(III,III,II) | 0.19 V |
| Ru(III,III,II) / Ru(II,II,II) | -0.98 V |
| Ru(II,II,II) / Ru(II,II,II) | -1.4 V |
Data sourced from Canadian Science Publishing. cdnsciencepub.com
Table 2: Redox Behavior of [Ru₃O(OOCCH₃)₆(isonicotinamide)₃] Cluster in Aqueous Solution
| pH Condition | Reduction Process | Formal Potential (E⁰) | Reversibility |
| Alkaline | Ru(III,III,II) → Ru(III,II,II) | -0.85 V | Reversible |
| < pH 4 | Ru(III,III,II) → Ru(III,II,II) species (loss of central O²⁻) | Two successive steps | Reversible upon re-oxidation scan |
Data sourced from Canadian Science Publishing. cdnsciencepub.com
Medicinal and Biological Research of Ruthenium Iii Acetate Complexes
Antineoplastic and Cytotoxic Activity Studies
The anticancer properties of Ruthenium(III) complexes are a major area of investigation, with research demonstrating their efficacy against various cancer cell lines and providing insights into their mechanisms of action. mdpi.comrsc.org These complexes are often considered prodrugs that are activated upon reduction to the more reactive Ru(II) state within the cell's reductive environment. rsc.orgnih.gov
The in vitro cytotoxicity of Ruthenium(III) acetate (B1210297) complexes has been evaluated against several cancer cell lines. A notable example is a trinuclear ruthenium acetate cluster, Ru₃(μ₃-O)(μ-OAc)₅{μ-η¹(C),η²(N,N)-phen}(py)₂, which demonstrated significant and selective cytotoxic activity. researchgate.net This complex was particularly effective against the B16F10 murine melanoma cell line, showing a 50% decrease in cancer cell viability (IC₅₀) at a concentration of 25 μM. researchgate.net In contrast, it was not active against the non-tumor L929 fibroblast cell line at concentrations up to 100 μM, indicating a degree of selectivity for cancer cells. researchgate.net
Studies on other Ruthenium(III) complexes, such as those with quinolone antibiotics, have also shown dose-dependent cytotoxic effects against colon cancer cell lines like LoVo. mdpi.com The efficacy of these compounds underscores the potential of Ruthenium(III) complexes as a class of chemotherapeutic agents. mdpi.compensoft.net
Table 1: In Vitro Cytotoxicity of a Trinuclear Ruthenium Acetate Complex An interactive table detailing the cytotoxic effects of the specified Ruthenium(III) acetate complex on different cell lines.
| Compound | Cell Line | Cell Type | IC₅₀ (μM) | Selectivity |
|---|---|---|---|---|
| Ru₃(μ₃-O)(μ-OAc)₅{μ-η¹(C),η²(N,N)-phen}(py)₂ | B16F10 | Murine Melanoma | 25 | Selective for cancer cells |
| Ru₃(μ₃-O)(μ-OAc)₅{μ-η¹(C),η²(N,N)-phen}(py)₂ | L929 | Fibroblast (Non-tumor) | >100 | Not active |
The mechanism of action for many ruthenium-based anticancer drugs is often attributed to their interaction with DNA. rsc.org Ruthenium(III) complexes like KP1019 are believed to be activated by in vivo reduction to Ru(II), which then binds to DNA, preferentially at guanine (B1146940) residues, leading to DNA distortion and subsequent apoptosis. nih.govrsc.org
However, research on the trinuclear ruthenium acetate cluster Ru₃(μ₃-O)(μ-OAc)₅{μ-η¹(C),η²(N,N)-phen}(py)₂ suggests an alternative mechanism. researchgate.net Studies indicate that this complex interacts only weakly with DNA through electrostatic attraction and possible semi-intercalation. researchgate.net The presence of the planar phenanthroline ligand does not appear to facilitate strong DNA intercalation. researchgate.net In contrast, the complex exhibits a very strong binding affinity for the protein Human Serum Albumin (HSA). researchgate.net This suggests that the cytotoxic effects of this particular ruthenium acetate complex may be primarily due to its interactions with proteins rather than direct DNA binding. researchgate.net The binding to plasma proteins like albumin and transferrin is a known characteristic of many Ru(III) complexes and can significantly influence their biodistribution and mechanism of action. nih.govrsc.orggrafiati.com
A common outcome of treatment with ruthenium complexes is the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.netmdpi.com While the specific apoptotic pathway for the trinuclear ruthenium acetate cluster remains to be fully elucidated, the broader family of ruthenium complexes triggers cell death through various established mechanisms. researchgate.net
Many ruthenium compounds induce apoptosis via the mitochondrial pathway. mdpi.comnih.gov This can involve the generation of reactive oxygen species (ROS), which disrupts the cellular redox balance, leading to mitochondrial damage, cell cycle arrest (commonly at the G2/M phase), and the activation of caspase enzymes that execute the apoptotic process. researchgate.netmdpi.comnih.gov For example, certain Ru(III) complexes with quinolone ligands have been shown to induce a high percentage of apoptosis in LoVo colon cancer cells. mdpi.com Similarly, other Ru(III) complexes can induce DNA damage and activate typical apoptosis pathways. rsc.org It is plausible that ruthenium acetate complexes employ similar mechanisms, targeting mitochondria and activating caspase-dependent pathways to bring about cancer cell death. pensoft.netnih.gov
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of ruthenium complexes. researchgate.netrsc.org Research has consistently shown that even subtle modifications to the structure of a ruthenium complex can have a significant impact on its biological activity, selectivity, and pharmacological properties. mdpi.comnih.gov
Induction of Apoptosis and Cell Death Pathways
Antimicrobial and Antiparasitic Properties
Beyond their anticancer potential, ruthenium complexes are being explored for their activity against pathogenic microorganisms, including bacteria and parasites. rsc.orgnih.gov The development of new classes of antimicrobials is critical in an era of increasing drug resistance. rsc.org
Ruthenium(III) complexes have shown promise as therapeutic agents for American Trypanosomiasis, also known as Chagas' disease, which is caused by the parasite Trypanosoma cruzi. nih.govresearchgate.net Research has focused on synthesizing and evaluating various Ru(III) derivatives for their ability to inhibit the growth of the parasite in vitro. nih.gov
One area of investigation involves complexes of ruthenium with bioactive ligands such as 5-nitrofuryl containing thiosemicarbazones. nih.gov Studies on these derivatives showed that while complexation with ruthenium sometimes resulted in a decrease in activity compared to the free ligand, physicochemical properties like lipophilicity and the capacity to scavenge free radicals could be correlated with their trypanocidal effect. nih.gov Other potent anti-T. cruzi agents include nitro/nitrosyl-ruthenium complexes, which demonstrated greater in vitro activity than the standard drug benznidazole. asm.org The modification of ruthenium complexes with entities like organosilanes has also been explored to improve antiparasitic activity. rsc.org These findings highlight the potential to design Ruthenium(III) derivatives with significant efficacy against T. cruzi. nih.govasm.org
**Table 2: In Vitro Activity of Ruthenium Complexes against Trypanosoma cruzi*** *An interactive table summarizing the trypanocidal activity of various Ruthenium complexes.
| Complex Type | Parasite Form | Activity Metric | Result (μM) | Reference Drug (Benznidazole) (μM) |
|---|---|---|---|---|
| Nitro/Nitrosyl-Ru Complex 3 | Amastigotes | IC₅₀ | 1.3 ± 0.2 | 14.0 ± 0.3 |
| Nitro/Nitrosyl-Ru Complex 3 | Trypomastigotes | EC₅₀ | 2.1 ± 0.6 | >25 |
| Nitro/Nitrosyl-Ru Complex 4 | Trypomastigotes | EC₅₀ | 4.8 ± 0.9 | >25 |
| Nitro/Nitrosyl-Ru Complex 2 | Trypomastigotes | EC₅₀ | 7.9 ± 0.7 | >25 |
Vasodilator Activity and Cardiovascular Applications
Ruthenium complexes have been investigated for their potential cardiovascular applications, particularly as vasodilator agents. The mechanism behind the vasodilation induced by these compounds is often attributed to the release of nitric oxide (NO). scielo.br Nitric oxide is a critical second messenger in the vascular system, activating soluble guanylyl-cyclase (sGC) in smooth muscle cells. scielo.br This activation leads to the production of cyclic GMP (cGMP), which in turn activates protein kinase G (PKG). The NO-sGC-cGMP-PKG signaling pathway ultimately results in reduced cytosolic calcium levels and subsequent vascular relaxation. scielo.br
Numerous nitrosyl ruthenium compounds have been studied as NO donors, capable of releasing this molecule upon reduction by biological agents or exposure to light. scielo.br Research has shown that these ruthenium complexes can induce aortic vasodilation under physiological conditions. scielo.br The process involves not only the activation of sGC but also the activation of K+ channels, which contributes to the decrease in cytosolic calcium concentration and, consequently, aorta relaxation. scielo.br
While effective, the potency of some ruthenium compounds in inducing vascular relaxation is noted to be lower than that of sodium nitroprusside. scielo.br Furthermore, the time required for certain ruthenium complexes to achieve maximum relaxation is longer, which suggests a slower, more controlled release of NO. scielo.br This characteristic of slow nitric oxide release has positioned ruthenium compounds as a subject of interest for developing alternative vasodilator therapies, especially in conditions characterized by endothelium dysfunction where endogenous NO production is impaired. scielo.brresearchgate.net
Bio-imaging and Biosensing Capabilities
Ruthenium complexes, including those involving acetate, have demonstrated significant potential in the fields of bio-imaging and biosensing due to their unique photophysical and chemical properties.
Development of Chemosensors for Anion Recognition (e.g., Acetate)
Ruthenium complexes have been engineered as sophisticated chemosensors for the selective recognition of various anions, with a notable focus on biologically significant ions like acetate. rsc.orgnih.gov The design of these sensors often incorporates specific structural features, such as imidazole, benzimidazole, or sulfonamido groups, that act as recognition sites. nih.govmdpi.com The interaction between the ruthenium complex receptor and the target anion typically relies on hydrogen bond formation. nih.gov
One notable example is a ruthenium(III) complex derived from N,N′-bis(salicylidene)ethylenediamine, which was developed as a selective fluorescent chemosensor for acetate. rsc.org This sensor, [RuL¹(H₂O)(PPh₃)]⁺, demonstrated high selectivity for acetate over other anions like fluoride, chloride, bromide, and nitrate (B79036), with a detection limit of 1.20 × 10⁻⁷ M. rsc.org The recognition mechanism involves the displacement of a ligand by the acetate anion, leading to an enhanced fluorescence intensity, a phenomenon explained by the Photoinduced Electron Transfer (PET) mechanism. rsc.org The binding stoichiometry between this ruthenium complex and acetate was determined to be 1:1. rsc.org
Other studies have also highlighted the ability of ruthenium-based receptors to recognize acetate. nih.govmdpi.comacs.org These interactions can be monitored through various analytical techniques, including UV-vis spectroscopy, ¹H NMR titration, and electrochemical methods, often resulting in observable colorimetric or fluorescent changes upon anion binding. nih.gov
| Ruthenium Complex Type | Target Anions Detected | Sensing Mechanism/Method | Key Findings/Selectivity | Reference |
|---|---|---|---|---|
| Ru(III) complex of N,N′-bis(salicylidene)ethylenediamine | Acetate (AcO⁻) | Fluorescence Spectroscopy (PET mechanism) | Selective for Acetate over F⁻, Cl⁻, Br⁻, I⁻, CN⁻, ClO₄⁻, NO₃⁻, HSO₄⁻, H₂PO₄⁻. Detection limit: 1.20 × 10⁻⁷ M. | rsc.org |
| Ru(II) Sulfonamido Complexes | Fluoride (F⁻), Acetate (AcO⁻) | UV-vis, ¹H NMR Titration, Electrochemical | High recognition for F⁻ and AcO⁻; moderate for H₂PO₄⁻. Accompanied by visual color changes. | nih.gov |
| Bis(terpyridyl) Ruthenium Complexes | AcO⁻, H₂PO₄⁻, CN⁻, F⁻, Cl⁻, Br⁻, I⁻ | Deprotonation of imidazolyl N-H groups | Triggers a photochromic change, observable by naked eye and various spectroscopic techniques. | mdpi.com |
| Ru(II) Bipyridyl Macrocyclic Receptors | Cl⁻, H₂PO₄⁻, Acetate (OAc⁻) | ¹H NMR, Electrochemical, Photophysical | Selective recognition dependent on receptor cavity size and topology. | acs.org |
Cellular Uptake and Bio-imaging Applications
The luminescent properties of ruthenium complexes make them excellent candidates for bio-imaging. acs.orgfrontiersin.org Research has focused on understanding their cellular uptake, localization, and application as imaging probes. caltech.edunih.gov
Studies using various cell lines, including HeLa (human cervical cancer), MCF7 (breast cancer), and even yeast (Saccharomyces cerevisiae), have demonstrated that ruthenium complexes can be internalized by cells. rsc.orgacs.orgnih.gov The method of uptake can vary, with evidence pointing towards both passive diffusion and energy-dependent processes like endocytosis. frontiersin.orgnih.gov The lipophilicity of the complex, influenced by its ligands, is a key factor affecting cellular accumulation. acs.orgcaltech.edu For instance, ruthenium(II) dipyridophenazine complexes with more lipophilic ancillary ligands show enhanced cellular uptake. caltech.edu
Once inside the cell, these complexes often localize in specific compartments. Many complexes are found within the cytoplasm, sometimes showing a punctate distribution characteristic of endocytic uptake. acs.orgfrontiersin.org The fluorescence of the ruthenium complexes, which might be quenched in aqueous environments, is often "switched on" or enhanced upon entering the cell and binding to macromolecules. caltech.edu
The chemosensing capability of ruthenium complexes has been successfully combined with their bio-imaging potential. For example, the aforementioned ruthenium(III) sensor for acetate was used to detect acetate ions within Saccharomyces cerevisiae cells. rsc.org The absorption of the complex into the yeast cells and the subsequent fluorescence enhancement upon binding to intracellular acetate were monitored, demonstrating a practical application of these compounds in cellular bio-imaging and sensing. rsc.org
| Ruthenium Complex | Cell Line(s) | Imaging/Detection Method | Key Findings on Uptake and Localization | Reference |
|---|---|---|---|---|
| Ru(III) complex of N,N′-bis(salicylidene)ethylenediamine | Saccharomyces cerevisiae (yeast) | Fluorescence Spectroscopy | Demonstrated absorption into cells and subsequent recognition of intracellular acetate. | rsc.org |
| Ru(II) dipyridophenazine complexes (e.g., Ru(DIP)₂dppz²⁺) | HeLa | Confocal Microscopy, Flow Cytometry | Uptake is facilitated by lipophilic ligands. Complexes are internalized and protected from water quenching by macromolecular binding. | caltech.edu |
| Protic Ruthenium Complex 3 ([(N,N)₂Ru(6,6'-dhbp)]²⁺) | MDA-MB-231, MCF7, HeLa | Fluorescence Microscopy, Flow Cytometry | Uptake is influenced by external pH and involves energy-dependent efflux. Localizes in the nucleus of cancer cells. | nih.gov |
| Binuclear Ruthenium(II) Complexes | HeLa | Confocal Laser Scanning Microscopy | Showed rapid cellular uptake, primarily localizing in the cytoplasm. | acs.org |
| [Ru(dpp)₂(16-ATAP)]²⁺ & [Ru(dpp)₂(11-ATAP)]²⁺ | HeLa, CHO | Confocal Laser Scanning Microscopy | Uptake occurs via endocytosis, indicated by a punctate appearance of cytoplasmic labeling. | frontiersin.org |
Ruthenium Iii Acetate in Advanced Materials Science
Precursor for the Synthesis of Other Ruthenium Compounds and Materials
Ruthenium(III) acetate (B1210297) serves as a versatile starting material for the creation of other ruthenium-based substances, ranging from complex coordination compounds to high-purity metallic and oxide nanomaterials. americanelements.comsmolecule.comsamaterials.com Its utility stems from its solubility in certain solvents and its predictable decomposition upon heating. americanelements.comchemicalbook.com
The basic form of ruthenium(III) acetate, which features a central oxo ligand, can react with various other ligands, such as triphenylphosphine (B44618) and pyridine (B92270). wikipedia.org These reactions typically involve the reduction of the ruthenium centers and result in the formation of mixed-valence derivatives with the general formula [Ru₃O(O₂CCH₃)₆L₃]⁰. wikipedia.org
A primary application of this compound as a precursor is in the synthesis of ruthenium oxide (RuO₂) and ruthenium nanoparticles. americanelements.comchemicalbook.com Thermal decomposition is a common method to achieve this; when heated, ruthenium acetate breaks down to form ruthenium oxide. americanelements.comchemicalbook.com This process is fundamental for creating materials used in catalysis and electronics. najah.edu For instance, the thermal decomposition of the related compound ruthenium(III) acetylacetonate (B107027) in air occurs in a single major step between 150°C and 250°C, yielding RuO₂ as the final solid product. najah.eduresearchgate.net
Ruthenium nanoparticles can also be synthesized using methods like the polyol process, where acetate ions play a crucial role. rsc.org In this method, a ruthenium salt is reduced in a liquid polyol, and the presence and concentration of acetate ions, along with the reaction temperature, help control the final particle size. rsc.orgresearchgate.net Generally, higher reaction temperatures in the range of 140°C to 180°C lead to the formation of smaller nanoparticles. rsc.org
Table 1: Synthesis of Ruthenium-Based Materials from Acetate Precursors This table provides examples of materials synthesized using ruthenium acetate and related compounds as precursors, highlighting the synthetic method and key parameters.
| Precursor | Synthetic Method | Key Parameters | Resulting Material/Compound | Reference(s) |
|---|---|---|---|---|
| Basic this compound | Ligand Exchange Reaction | Reaction with ligands like triphenylphosphine or pyridine | Mixed-valence complexes [Ru₃O(O₂CCH₃)₆L₃]⁰ | wikipedia.org |
| This compound | Thermal Decomposition | Heating | Ruthenium Oxide (RuO₂) | americanelements.comchemicalbook.com |
| Ruthenium(III) Chloride with Acetate | Polyol Synthesis | Temperature: 140-180°C; Acetate ions as stabilizers | Ruthenium Nanoparticles (size-controlled) | rsc.orgresearchgate.net |
| Ruthenium(III) Acetylacetonate | Thermal Decomposition | Temperature: 150-250°C in air | Ruthenium Oxide (RuO₂) Nanoparticles | najah.eduresearchgate.net |
Applications in the Development of Thin Films and Coatings
This compound and its derivatives are valuable precursors for fabricating thin films and coatings of ruthenium and ruthenium oxide, which are sought after for applications in microelectronics and catalysis. samaterials.comumicore.com These precursors can be applied through solution-based processes or chemical vapor deposition (CVD) techniques. rsc.orgresearchgate.net
Solution processing offers a low-temperature route to high-quality films. For example, highly conductive ruthenium oxide (RuO₂) thin films have been prepared using a precursor solution containing ruthenium(III) nitrosylacetate, a related acetate compound. researchgate.net This solution can be spin-coated onto a substrate and then annealed. With techniques like green laser annealing, crystalline RuO₂ films can be produced at temperatures as low as 250°C. researchgate.net These solution-processed films exhibit excellent electrical properties, with a 40 nm-thick film showing a low resistivity of 7.6 x 10⁻⁵ Ω·cm, which is only about twice that of single-crystal RuO₂. researchgate.net
Chemical vapor deposition (CVD) is another major technique for creating high-purity ruthenium films. wikipedia.orgrsc.org While direct use of simple this compound can be challenging, more complex acetate-containing precursors are often designed for this purpose. rsc.org For example, ruthenium complexes with both carbonyl and carboxylate (acetate) ligands, such as Ru(CO)₂(P(n-Bu)₃)₂(O₂CCH₃)₂, have been synthesized and used as single-source CVD precursors. rsc.org These compounds are designed to have suitable volatility and decomposition characteristics for depositing phosphorus-doped ruthenium layers at substrate temperatures between 350°C and 400°C. rsc.org The ability to deposit thin, conformal ruthenium-based layers is critical for applications such as diffusion barriers in modern integrated circuits. rsc.org
Table 2: Properties of Thin Films from Ruthenium Acetate-Based Precursors This table details the characteristics of thin films developed using ruthenium acetate and its derivatives, focusing on the deposition method and resulting film properties.
| Precursor | Deposition Method | Processing Temperature | Resulting Film | Film Properties | Reference(s) |
|---|---|---|---|---|---|
| Ruthenium(III) Nitrosylacetate | Solution Process with Green Laser Annealing | 250°C | Ruthenium Oxide (RuO₂) | Thickness: 40 nm; Resistivity: 7.6 x 10⁻⁵ Ω·cm | researchgate.net |
| Ru(CO)₂(P(n-Bu)₃)₂(O₂CCH₃)₂ | Chemical Vapor Deposition (CVD) | 350 - 400°C | Phosphorus-doped Ruthenium | Thickness: 25 - 65 nm; Conformal and dense layer | rsc.org |
| Ruthenium Beta-diketonate | Chemical Vapor Deposition (CVD) | Not specified | Ruthenium Dioxide (RuO₂) | Resistivity: ~1.4 x 10⁻⁴ Ω·cm; Carbon-free | harvard.edu |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations in Ruthenium(III) Acetate (B1210297) Research
Density Functional Theory (DFT) has emerged as a powerful computational tool in the study of transition metal complexes, including ruthenium(III) acetate and its derivatives. researchgate.netcore.ac.uk This quantum chemical method allows for the investigation of electronic structures, reaction mechanisms, and spectroscopic properties, providing insights that complement experimental findings. researchgate.netacs.org DFT calculations are particularly valuable for large molecular systems like ruthenium clusters, where other high-level computational methods can be prohibitively expensive. researchgate.netresearchgate.net The accuracy of DFT results is dependent on the choice of functional and basis set, with hybrid functionals like B3LYP often employed for geometry optimizations and energy calculations of ruthenium complexes. semanticscholar.orgmdpi.com
Elucidation of Electronic Structures and Molecular Orbitals
DFT calculations have been instrumental in elucidating the electronic structures and molecular orbitals of this compound and related compounds. researchgate.netrsc.org For instance, in oxo-centered triruthenium clusters, DFT has been used to construct an orbital structure-function description of how electron density is shared between the ruthenium centers in mixed-valence states. researchgate.netacs.org These calculations reveal that the mixed-valency arises from the combination of nonbonding atomic orbitals of the ruthenium centers, leading to an energetic splitting of orbitals that facilitates electronic communication. researchgate.netacs.org
Molecular orbital analysis using DFT can also explain changes in material properties, such as fluorescence. For example, in a ruthenium(III) complex designed for acetate recognition, DFT calculations showed that the energy of the orbital responsible for the Photo Electron Transfer (PET) mechanism is lowered upon acetate binding, leading to enhanced fluorescence. rsc.org Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT) bands observed in UV-Vis absorption spectra. researchgate.netreading.ac.uk
Table 1: Selected DFT-Calculated Molecular Orbital Data for Ruthenium Complexes
| Complex Type | Key Finding | Reference |
| Oxo-centered Triruthenium Clusters | Mixed-valency arises from the combination of nonbonding atomic orbitals of Ru centers. | researchgate.netacs.org |
| Ru(III) Complex with N,N′-bis(salicylidene)ethylenediamine | Acetate binding lowers the energy of the orbital responsible for the PET mechanism. | rsc.org |
| Ruthenium Acetylide Complexes | MLCT transitions are prominent, with the HOMO being largely metal-centered and the LUMO having significant ligand character. | researchgate.netreading.ac.uk |
Computational Modeling of Reaction Pathways and Transition States
DFT is a valuable tool for modeling reaction pathways and identifying transition states in reactions involving ruthenium complexes. nih.govacs.org By calculating the free-energy profiles of proposed mechanisms, researchers can determine the most plausible reaction routes and identify rate-determining steps. nih.govacs.orgnih.gov
For example, in ruthenium-catalyzed C–H activation reactions, DFT calculations have been used to map out the entire catalytic cycle, including steps like C–H activation, migratory insertion, and catalyst recovery. nih.govacs.org These studies can reveal the role of co-catalysts or additives; for instance, trifluoroacetic acid was shown to kinetically promote the amide extrusion step in a C–H allylation reaction by lowering the free-energy barrier. nih.govacs.org
The calculated activation energies for different pathways can explain the selectivity of a reaction. In the C–H activation of a ruthenium complex, computations correctly predicted the preferred site of activation by comparing the energy barriers for different C–H bonds. nih.gov Furthermore, DFT can be used to investigate the stability of intermediates and the feasibility of different mechanistic proposals, such as inner-sphere versus outer-sphere electron transfer. taylorandfrancis.comresearchgate.net
Table 2: Examples of DFT-Calculated Activation Barriers in Ruthenium-Catalyzed Reactions
| Reaction Type | Rate-Determining Step | Calculated Activation Barrier (kcal/mol) | Key Insight | Reference |
| C–H Allylation | C–H Activation | 25.7 | Identification of the rate-determining step and calculation of the kinetic isotope effect. | nih.govacs.org |
| C–H Allylation (TFA-mediated) | Amide Extrusion | 12.2 (from 32.1 without TFA) | Trifluoroacetic acid kinetically promotes this step. | nih.govacs.org |
| C(sp3)–H Activation | Concerted Metalation–Deprotonation | 22.2 ± 0.1 | Supports a highly ordered, six-membered transition state. | nih.gov |
| Oxidation of Paracetamol | Formation of Activated Complex | - | Activation energy barriers align with the experimentally observed reactivity trend. | researchgate.net |
Analysis of Spectroscopic Data through DFT Simulations
DFT calculations are widely used to simulate and interpret various types of spectroscopic data for ruthenium complexes, including NMR, EPR, and UV-Vis spectra. acs.orgacs.org By comparing computationally predicted spectra with experimental data, researchers can validate their proposed structures and gain a deeper understanding of the electronic transitions and magnetic properties of the molecules. acs.org
For paramagnetic Ru(III) complexes, relativistic DFT approaches have been successfully employed to calculate NMR chemical shifts, providing a way to understand the relationship between the electronic structure and the observed NMR characteristics. acs.org Similarly, four-component DFT methods can be used to calculate EPR parameters like g-tensors and hyperfine coupling tensors. acs.org
In the realm of UV-Vis spectroscopy, time-dependent DFT (TD-DFT) is a common method for simulating electronic absorption spectra. researchgate.netacs.org These simulations can help assign the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions. researchgate.netreading.ac.uk This is particularly useful in studying the photophysical properties of ruthenium complexes.
Application of Marcus-Hush Theory to Mixed-Valence Systems
Marcus-Hush theory is a fundamental framework for describing electron transfer processes, including the intervalence charge transfer (IVCT) that occurs in mixed-valence systems. taylorandfrancis.comescholarship.org This theory is often applied to ruthenium complexes, particularly oxo-centered triruthenium clusters and other polynuclear assemblies where ruthenium exists in multiple oxidation states (e.g., Ru(II) and Ru(III)). researchgate.netacs.orgescholarship.org
In the context of ruthenium acetate chemistry, Marcus-Hush theory helps to quantify the degree of electronic coupling between the metal centers. acs.orgescholarship.org The theory relates the energy of the IVCT band observed in the near-infrared (NIR) region of the electronic spectrum to the electronic coupling element (Hab) and the reorganization energy (λ). For strongly coupled systems, which may border on being fully delocalized (Robin-Day Class III), this analysis can provide insights into the rate of intramolecular electron transfer. escholarship.orgoup.com
DFT calculations can complement the Marcus-Hush analysis by providing a more detailed picture of the orbitals involved in the electronic coupling. researchgate.netacs.org For example, studies on triruthenium clusters have shown that the DFT-based model, which identifies specific orbitals contributing to the electronic communication, is in agreement with the broader description provided by Marcus-Hush theory. researchgate.netacs.org This combined approach allows for a comprehensive understanding of the factors that govern electron delocalization in mixed-valence ruthenium acetate systems. researchgate.netacs.orgescholarship.org
Analytical Method Development for Ruthenium Iii Acetate Determination
Spectrophotometric Methods for Ruthenium(III) Quantification
Spectrophotometry offers a straightforward and accessible means for quantifying ruthenium(III). These methods are based on the reaction of Ru(III) with a specific chromogenic reagent to form a colored complex, the absorbance of which is measured at a specific wavelength. The intensity of the color is directly proportional to the concentration of ruthenium in the sample, following the Beer-Lambert law.
Several chromogenic reagents have been developed for the sensitive determination of Ru(III). For instance, 2-hydroxy-3-methoxy benzaldehyde (B42025) thiosemicarbazone (HMBATSC) reacts with Ru(III) in an acidic medium (pH 2.5) to form a dark brown, water-soluble complex. sphinxsai.comresearchgate.net While the complex shows maximum absorption at 375 nm, analytical studies are typically conducted at 390 nm to minimize interference from the reagent blank. sphinxsai.comresearchgate.net This method is effective for Ru(III) concentrations in the range of 0.50–8.10 µg/mL. sphinxsai.comresearchgate.net
Another reagent, Diacetyl Monoxime Isonicotinoylhydrazone (DMIH), forms a purple-colored, water-soluble complex with Ru(III) in an acidic buffer of pH 4.5. ajrconline.org The resulting complex has a maximum absorbance (λmax) at 346 nm and is suitable for determining Ru(III) in the concentration range of 0.505 to 6.06 µg/mL. ajrconline.org Similarly, Cinnamaldehyde isonicotinoylhydrazone (CINH) forms a brownish-yellow complex with Ru(III) at pH 3.0, with a λmax of 402 nm and a Beer's law validity range of 0.202 to 4.04 µg/mL. asianpubs.org
The catalytic activity of ruthenium can also be harnessed for its quantification. One such method involves the catalytic effect of Ru(III) on the oxidation of hexacyanoferrate(II) by periodate (B1199274) in an alkaline medium. scispace.com The progress of the reaction is monitored by measuring the increase in absorbance at 420 nm, which allows for the determination of Ru(III) at concentrations as low as 10 ng/mL. scispace.com
The choice of method often depends on the required sensitivity and the potential for interference from other ions present in the sample matrix. Derivative spectrophotometry can also be employed to enhance the sensitivity and resolve overlapping spectra, as demonstrated with reagents like DMIH and HMBATSC. sphinxsai.comresearchgate.netajrconline.org
Table 1: Comparison of Spectrophotometric Methods for Ruthenium(III) Determination
| Chromogenic Reagent | pH / Medium | λmax (nm) | Beer's Law Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Sandell's Sensitivity (µg cm⁻²) | Source |
|---|---|---|---|---|---|---|
| 2-hydroxy-3-methoxy benzaldehyde thiosemicarbazone (HMBATSC) | 2.5 | 390 | 0.50–8.10 | 0.964 x 10⁴ | 0.01 | sphinxsai.comresearchgate.net |
| Diacetyl Monoxime Isonicotinoylhydrazone (DMIH) | 4.5 | 346 | 0.505–6.06 | 1.4 x 10⁴ | 0.0048 | ajrconline.org |
| Cinnamaldehyde isonicotinoylhydrazone (CINH) | 3.0 | 402 | 0.202–4.04 | 1.25 x 10⁴ | 0.00809 | asianpubs.org |
| 2-(5-Bromo-2-Oxoindolin-3-ylidene)Hydrazine Carbothioamide (HBITSC) | 4.6 | 505 | 1.0–8.0 | 9.86 x 10³ | 0.01025 | ijsr.net |
| 1,3-bis(hydroxymethyl) benzimidazole-2-thione (BHMBT) | 4-5 M HCl | 660 | 2.0-12.0 | 5.054 x 10³ | 0.02 | lew.ro |
| o-methylphenyl thiourea (B124793) (OMPT) | 3.0 M HCl | 590 | Up to 42.5 | 2.34 x 10³ | 0.043 | researchgate.net |
Extraction Techniques for Ruthenium(III) Separation and Analysis
Solvent extraction is a powerful technique for separating ruthenium(III) from complex matrices, thereby eliminating interferences and pre-concentrating the analyte before its determination. This method involves the distribution of a ruthenium complex between two immiscible liquid phases: an aqueous phase and an organic solvent.
The efficiency of extraction depends on several factors, including the choice of extractant and organic diluent, the pH of the aqueous phase, the presence of complexing agents, and the equilibration time. ijacskros.combas.bg For instance, 4-heptylaminopyridine (4-HAP) dissolved in xylene can be used to extract Ru(III) from a malonate medium at pH 2.5. ijacskros.com The metal is then back-stripped from the organic phase using a mixture of sodium chloride and hydrochloric acid. ijacskros.com Another method employs n-octylaniline (B1295330) in xylene to quantitatively extract Ru(III) from a malonate solution at pH 3.5. bas.bg
Extractive spectrophotometry combines separation and quantification into a single procedure. In this approach, a chelating agent reacts with Ru(III) to form a colored complex that is preferentially soluble in an organic solvent. For example, 2-(5-Bromo-2-Oxoindolin-3-ylidene)Hydrazine Carbothioamide (HBITSC) quantitatively extracts Ru(III) into n-amyl alcohol from an aqueous solution at pH 4.6. ijsr.net The absorbance of the organic extract is then measured at 505 nm. ijsr.net Similarly, 4-(4'-flurobenzylideneimino)-3-methyl-5-mercapto-1,2,4-triazole (FBIMMT) in n-butanol forms an extractable yellow complex with Ru(III) at pH 4.8, with the absorbance measured at 394 nm. nih.gov
The choice of organic diluent is also critical. Studies have shown that for certain systems, solvents like xylene and toluene (B28343) provide quantitative extraction, whereas others like chloroform (B151607) and n-butyl alcohol result in incomplete extraction. ijacskros.com High-molecular-weight amines and organophosphorus compounds are also effective extractants for Ru(III). bas.bgscispace.com For example, Aliquat 336, a quaternary ammonium (B1175870) compound, has been used to extract Ru(III) from alkaline solutions, with citric acid added to the aqueous phase to enhance extraction efficiency. nih.gov
Table 2: Selected Extraction Systems for Ruthenium(III) Separation
| Extractant | Diluent (Solvent) | Aqueous Phase Conditions | Stripping Agent | Source |
|---|---|---|---|---|
| 4-heptylaminopyridine (4-HAP) | Xylene | pH 2.5, 0.04 M Sodium Malonate | 2% NaCl and 1.0 M HCl (4:1) | ijacskros.com |
| n-octylaniline | Xylene | pH 3.5, 0.05 M Sodium Malonate | 2% NaCl and 1.0 M HCl (4:1) | bas.bg |
| 2-(5-Bromo-2-Oxoindolin-3-ylidene)Hydrazine Carbothioamide (HBITSC) | n-amyl alcohol | pH 4.6 (Acetate Buffer) | Not applicable (Direct spectrophotometry) | ijsr.net |
| 4-(4'-flurobenzylideneimino)-3-methyl-5-mercapto-1,2,4-triazole (FBIMMT) | n-butanol | pH 4.8 (Acetate Buffer) | Not applicable (Direct spectrophotometry) | nih.gov |
| Aliquat 336 | n-dodecane (with isodecyl alcohol as modifier) | pH 13, 0.5 M Citric Acid | 8 M HNO₃ | nih.gov |
| 1,3-bis(hydroxymethyl) benzimidazole-2-thione (BHMBT) | Not specified | 4-5 M HCl | Not applicable (Direct spectrophotometry) | lew.ro |
Q & A
Q. What are the standard protocols for synthesizing Ruthenium(III) acetate complexes, and how do reaction conditions influence product purity?
- Methodological Answer : this compound is typically synthesized via ligand substitution reactions. For example, refluxing [RuCl₃(PPh₃)₃] with ligands like dihydropyrimidin-2(1H)-one/thione in benzene yields complexes after recrystallization . Key variables include solvent choice (e.g., benzene for solubility), reaction time (e.g., 5 hours for complete substitution), and stoichiometric ratios (e.g., 1:2 metal-to-ligand ratio). Purity is confirmed via elemental analysis and spectroscopic methods (FT-IR, UV-Vis) .
Q. How is this compound characterized structurally and spectroscopically?
- Methodological Answer : Characterization involves:
- PXRD to determine crystallinity and phase purity .
- FT-IR to confirm acetate coordination (e.g., ν(C=O) at ~1600–1650 cm⁻¹ and ν(Ru–O) at ~450–500 cm⁻¹) .
- UV-Vis spectroscopy to identify d-d transitions (e.g., absorption bands in the 300–600 nm range) .
- Elemental analysis (C, H, N) to validate stoichiometry .
Q. What are the optimal storage conditions for this compound to prevent decomposition?
- Methodological Answer : this compound is hygroscopic and sensitive to light. Storage under inert gas (argon) in airtight containers at room temperature (20–25°C) minimizes oxidation and moisture absorption, preserving catalytic activity .
Advanced Research Questions
Q. How does this compound function as a catalyst in redox and hydrogenation reactions, and what mechanistic insights exist?
- Methodological Answer : In redox reactions (e.g., proline oxidation by KBrO₃), Ru(III) acts via a transient complex with [RuCl₆]³⁻, exhibiting zero-order kinetics in bromate and first-order dependence on substrate and Ru(III) concentration. The rate-determining step involves disproportionation of the Ru-substrate complex . For hydrogenation, Ru(III) acetate activates H₂ via σ-bond metathesis, with catalytic efficiency influenced by ligand electron-donating properties .
Q. What experimental strategies resolve contradictions in reported catalytic activities of this compound across studies?
- Methodological Answer : Discrepancies in catalytic performance (e.g., turnover frequency variations in glucose hydrogenation) arise from differences in:
- Precursor purity (e.g., 97% vs. lower-grade commercial samples) .
- Reaction conditions (e.g., pH, temperature, co-catalysts like Hg(OAc)₂ in bromate systems) .
- Substrate accessibility (e.g., pore structure of supported catalysts) .
Systematic benchmarking under standardized conditions (e.g., fixed [H⁺], ionic strength) is critical .
Q. How can the antimicrobial activity of this compound complexes be systematically evaluated, and what structure-activity relationships exist?
- Methodological Answer : Antimicrobial assays involve:
- Broth dilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
- Structure-activity analysis : Electron-withdrawing ligands (e.g., thione derivatives) enhance activity by increasing membrane permeability, as shown in complexes with dihydropyrimidin-2(1H)-thione .
- Control experiments to distinguish Ru(III)-specific effects from ligand contributions .
Q. What advanced techniques validate the proposed μ₃-oxo triruthenium core structure in this compound?
- Methodological Answer : The μ₃-oxo core ([Ru₃O(OAc)₆(H₂O)₃]⁺) is confirmed via:
- X-ray crystallography to resolve the triangular Ru₃O geometry .
- Magnetic susceptibility measurements to detect antiferromagnetic coupling between Ru(III) centers .
- EXAFS to quantify Ru–O and Ru–Ru bond distances .
Methodological Considerations for Data Analysis
Q. How should researchers analyze kinetic data from this compound-catalyzed reactions?
- Answer : Use:
- Initial rates method to determine reaction orders (e.g., zero-order in [BrO₃⁻] in proline oxidation) .
- Eyring plots to calculate activation parameters (ΔH‡, ΔS‡) and infer mechanisms .
- Competitive inhibition studies (e.g., Cl⁻ effects on catalytic activity) to identify non-competitive vs. uncompetitive inhibition .
Q. What statistical and reproducibility measures are essential for this compound studies?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
